Cas no 196309-76-9 (BAY 11-7085)

BAY 11-7085 structure
Produktname:BAY 11-7085
CAS-Nr.:196309-76-9
MF:C13H15NO2S
MW:249.32870221138
MDL:MFCD01862602
CID:153889
PubChem ID:354333080
BAY 11-7085 Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (E)-3-((4-(tert-Butyl)phenyl)sulfonyl)acrylonitrile
- BAY 11-7085
- (E)-3-(4-tert-butylphenyl)sulfonylprop-2-enenitrile
- (E)-3-(4-tert-Butylphenylsulfonyl)acrylonitrile
- 2-Propenenitrile,3-[[4-(1,1-dimethylethyl)phenyl]sulfonyl]-, (2E)-
- BAY-11-7085
- (E)-3-(4-t-Butylphenylsulfonyl)-2-propenenitrile
- BAY 11-7083
- BAY 117083
- (E)-3-(T-BUTYLPHENYLSULFONYL)-2-PROPENENITRILE
- (E)3-[(4-T-BUTYLPHENYL)SULFONYL]-2-PROPENENITRILE
- (2E)-3-[[4-(1,1-DIMETHYLETHYL)PHENYL]SULFONYL]-2-PROPENENITRILE
- BAY 117083 (2E)-3-[[4-(1,1-Dimethylethyl)phenyl]sulfonyl]-2-propenenitrile
- (2E)-3-[[4-(1,1-Dimethylethyl)phenyl]sulfonyl]-2-propenenitrile BAY 11-7085
- 2-Propenenitrile, 3-[[4-(1,1-dimethylethyl)phenyl]sulfonyl]-, (2E)-
- Lopac0_000183
- AOB6820
- QC
- NCGC00025271-04
- (2E)-3-[(4-tert-butylphenyl)sulfonyl]prop-2-enenitrile
- WHA30976
- SCHEMBL157756
- HMS3268A22
- B 5681
- BRD-K48684885-001-01-8
- AKOS016014648
- VHKZGNPOHPFPER-ONNFQVAWSA-N
- NCGC00260868-01
- DS-6861
- AC-33123
- HY-10257
- CU-00000000043-1
- EX-A2030
- 196309-76-9
- LP00183
- CCG-204278
- MFCD01862602
- CHEMBL270299
- B4845
- SW220312-1
- SR-01000075721-1
- SDCCGSBI-0050171.P002
- 3-((4-(1,1-dimethylethyl)phenyl)sulfonyl)-2-propenenitrile
- CS-6316
- NCGC00025271-03
- (E)-3-(4-tert-Butyl-benzenesulfonyl)-acrylonitrile
- SR-01000075721-3
- Bay 11-7085, >=98% (HPLC), solid
- FD5033
- BAY 117085
- NCGC00025271-06
- BAY 11-7085 is known as an NF-kappaB activation and IkappaBalpha phosphorylatiion inhibitor.
- HMS3414M13
- BAY-117085
- Tox21_500183
- SCHEMBL157757
- DTXSID101017376
- HMS3678M13
- (E)-3-(4-tert-butylphenylsulfonyl)-2-propenenitrile
- CHEBI:107653
- (2E)-3-(4-tert-butylbenzene-1-sulfonyl)prop-2-enenitrile
- AC-33124
- NCGC00025271-02
- BCP07274
- s7352
- A813845
- bay11-7085
- CHEBI:176500
- NCGC00025271-05
- J-501930
- NCGC00025271-15
- (E)-3-(4-tert-butylphenyl)sulfonyl-2-propenenitrile
- EU-0100183
- HMS3260F07
- SR-01000075721
- BAY 11-7085; (E)-3-[[4-(1,1-Dimethylethyl)phenyl]sulfonyl]-2-propenenitrile; BAY 117083
- Bay 11-7085?
- BRD-K48684885-001-04-2
- NCGC00025271-08
-
- MDL: MFCD01862602
- Inchi: 1S/C13H15NO2S/c1-13(2,3)11-5-7-12(8-6-11)17(15,16)10-4-9-14/h4-8,10H,1-3H3/b10-4+
- InChI-Schlüssel: VHKZGNPOHPFPER-ONNFQVAWSA-N
- Lächelt: S(/C=C/C#N)(C1C=CC(=CC=1)C(C)(C)C)(=O)=O
Berechnete Eigenschaften
- Genaue Masse: 249.08200
- Monoisotopenmasse: 249.082
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 17
- Anzahl drehbarer Bindungen: 3
- Komplexität: 420
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 1
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 66.3
- XLogP3: 2.7
Experimentelle Eigenschaften
- Farbe/Form: Weißer Feststoff
- Dichte: 1.144±0.06 g/cm3 (20 ºC 760 Torr),
- Schmelzpunkt: 82.0 to 86.0 deg-C
- Siedepunkt: 407.1°C at 760 mmHg
- Flammpunkt: 200℃
- Brechungsindex: 1.534
- Löslichkeit: Fast unlöslich (0,055 g/l) (25°C),
- PSA: 66.31000
- LogP: 3.87588
- Sensibilität: Light Sensitive
BAY 11-7085 Sicherheitsinformationen
-
Symbol:
- Prompt:Warnung
- Signalwort:Warning
- Gefahrenhinweis: H302-H315-H319
- Warnhinweis: P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- RTECS:UD1312500
- Lagerzustand:0-10°C
BAY 11-7085 Zolldaten
- HS-CODE:29309090
BAY 11-7085 Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
abcr | AB450361-100 mg |
(E)-3-(4-tert-Butylphenyl)sulfonylprop-2-enenitrile; . |
196309-76-9 | 100MG |
€713.20 | 2023-07-18 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1934-10mg |
Bay 11-7085 |
196309-76-9 | 99.43% | 10mg |
¥ 646 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1934-5 mg |
Bay 11-7085 |
196309-76-9 | 98.45% | 5mg |
¥462.00 | 2022-04-26 | |
BAI LING WEI Technology Co., Ltd. | 157946-250MG |
Bay 11-7085, 98%, an inhibitor of NF-κB activation and phosphorylation of IκBα; it stabilizes IκBα with an IC50 of 10 μM |
196309-76-9 | 98% | 250MG |
¥ 9423 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1934-50 mg |
Bay 11-7085 |
196309-76-9 | 98.45% | 50mg |
¥2635.00 | 2022-04-26 | |
TRC | B118795-100mg |
BAY 11-7085 |
196309-76-9 | 100mg |
$ 552.00 | 2023-04-19 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PS261-10mg |
BAY 11-7085 |
196309-76-9 | 98% | 10mg |
978CNY | 2021-05-08 | |
DC Chemicals | DC8038-1 g |
Bay 11-7085 |
196309-76-9 | >98% | 1g |
$1000.0 | 2022-03-01 | |
eNovation Chemicals LLC | Y0974320-1g |
BAY 11-7085 |
196309-76-9 | 98% | 1g |
$1580 | 2024-08-03 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1934-1 mL * 10 mM (in DMSO) |
Bay 11-7085 |
196309-76-9 | 98.45% | 1 mL * 10 mM (in DMSO) |
¥462.00 | 2022-04-26 |
BAY 11-7085 Verwandte Literatur
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
-
Filip T. Szczypiński,Christopher A. Hunter Chem. Sci., 2019,10, 2444-2451
-
A. N. Alayón,J. G. Ortega Avila,I. Echeverri Jiménez Food Funct., 2018,9, 1570-1577
-
Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
-
5. Book reviews
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:196309-76-9)BAY 11-7085

Reinheit:99%/99%/99%
Menge:25mg/50mg/100mg
Preis ($):174.0/323.0/572.0
atkchemica
(CAS:196309-76-9)BAY 11-7085

Reinheit:95%+
Menge:1g/5g/10g/100g
Preis ($):Untersuchung